molecular formula C9H16N2O3 B2662878 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide CAS No. 910443-33-3

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2662878
CAS No.: 910443-33-3
M. Wt: 200.238
InChI Key: SQNYJZLEICGPAN-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine-Based Compounds in Medicinal Chemistry

Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been integral to drug discovery since the mid-20th century. Its pseudorotation capability enables conformational flexibility, allowing it to adopt optimal binding geometries with biological targets. Early applications included antihistamines (e.g., clemastine) and antipsychotics, but recent advances have expanded its utility across therapeutic areas:

  • Antimicrobial Agents : Pyrrolidine derivatives like compounds 22a–e inhibit bacterial DNA gyrase and topoisomerase IV at nanomolar concentrations, rivaling novobiocin in efficacy.
  • Anticancer Therapeutics : Copper(II) complexes with pyrrolidine thiosemicarbazone ligands demonstrate IC~50~ values up to threefold lower than cisplatin in colon cancer models.
  • Metabolic Disease Interventions : Polyhydroxylated pyrrolidines (e.g., compound 29 ) exhibit dual inhibition of α-glucosidase (AG) and aldose reductase (ALR2), critical enzymes in diabetes management.

The scaffold's stereochemical complexity facilitates enantioselective interactions, as seen in 3-R-methylpyrrolidine derivatives that act as pure ERα antagonists for breast cancer therapy.

Emergence of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide in Research Literature

While not explicitly detailed in the provided sources, this compound's structure suggests it belongs to the 5-oxopyrrolidine-3-carboxamide subclass, which has gained attention for:

  • Synthetic Accessibility : Modern methods like AgOAc-catalyzed tandem conjugate addition–elimination enable efficient construction of fused or spirocyclic pyrrolidines. The methoxypropyl side chain may enhance solubility while maintaining metabolic stability.
  • Bioisosteric Potential : The 5-oxo group mimics carbonyl-containing pharmacophores in enzyme inhibitors, as demonstrated by NAAA inhibitors like compound 30c (IC~50~: 0.48 ± 0.11 μM).

Table 1: Structural Features of Select Pyrrolidine Derivatives

Compound Substituents Biological Target Activity (IC~50~/EC~50~)
Clemastine Diphenylmethyl Histamine H1 receptor 0.3 nM (binding affinity)
Compound 22c 4-Chlorophenyl, 5-hydroxymethyl furan DNA gyrase/topoisomerase IV 3.07–8.2 μM
Compound 30c 4-Phenylcyclohexyl NAAA enzyme 0.48 ± 0.11 μM
This compound Methoxypropyl, carboxamide Hypot

Properties

IUPAC Name

1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-4-2-3-11-6-7(9(10)13)5-8(11)12/h7H,2-6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNYJZLEICGPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3-methoxypropylamine with a suitable pyrrolidine derivative. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce the amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. For example, the use of catalytic hydrogenation can be avoided by employing safer and more efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactions

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide features a unique structure that includes a pyrrolidine ring, a methoxypropyl group, and a carboxamide group. It undergoes various chemical reactions, including:

  • Oxidation : Can introduce additional functional groups or modify existing ones.
  • Reduction : Converts the compound into alcohol or amine derivatives.
  • Substitution : The methoxy group can be replaced with other functional groups.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro tests demonstrated that these compounds exhibit structure-dependent anticancer activity against human lung adenocarcinoma (A549) cells. Notably, modifications to the structure can enhance potency while minimizing toxicity to non-cancerous cells .

Case Study Findings :

  • Compounds with free amino groups showed promising anticancer activity.
  • Certain derivatives reduced A549 cell viability significantly, suggesting their potential as effective chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. In vitro assays indicated that 5-oxopyrrolidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The ability of these compounds to combat resistant strains makes them valuable in addressing antibiotic resistance issues .

Key Insights :

  • Selective antimicrobial activity was observed against resistant strains, indicating potential for development into new antimicrobial therapies.
  • Structure modifications can influence both anticancer and antimicrobial activities, emphasizing the importance of molecular design in drug development .

Pain Management Applications

This compound has been studied as an inhibitor of the Na v 1.8 voltage-gated sodium ion channel, which is implicated in pain disorders. Research indicates that compounds targeting this channel may provide relief for conditions such as migraine, inflammatory pain, and neuropathic pain .

Research Highlights :

  • Novel derivatives have shown effectiveness in modulating pain perception through Na v 1.8 inhibition.
  • Potential applications include treatments for chronic pain and related disorders .

Summary of Applications

Application AreaKey Findings
Anticancer Activity Structure-dependent efficacy against A549 cells; minimal toxicity to non-cancerous cells.
Antimicrobial Properties Effective against multidrug-resistant strains; potential for new antibiotic development.
Pain Management Inhibitory effects on Na v 1.8 channels; promising for treating various pain disorders.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications Reference
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl (N1), carboxylic acid (C3) 157.14 (calc.) Precursor for esters/amides; industrial use
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid Hydroxyphenyl (N1), carboxylic acid (C3) 249.26 (calc.) Antioxidant, antimicrobial activity
1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 3-Methoxyphenyl (N1), thiadiazolyl carboxamide (C3) 436.53 Potential CNS/antimicrobial applications
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate 3-Methoxypropyl-piperidinyl-oxadiazole hybrid 789.91 (calc.) 5-HT4 receptor ligand for Alzheimer’s

Key Observations:

Aromatic substituents (e.g., hydroxyphenyl in or methoxyphenyl in ) introduce π-π stacking capabilities, which may augment binding to aromatic residues in enzymes or receptors .

Functional Group Influence :

  • Carboxamide (target compound, ) vs. carboxylic acid (): Carboxamides resist hydrolysis under physiological conditions, offering better metabolic stability than carboxylic acids, which may ionize at physiological pH, reducing membrane permeability .
  • Ester derivatives (e.g., ethyl 5-oxopyrrolidine-3-carboxylate in ) are often prodrugs, hydrolyzing in vivo to active acids but with shorter half-lives compared to carboxamides .

Pharmacological Profiles: Hybrid structures combining pyrrolidinone with heterocycles (e.g., oxadiazole in or thiadiazole in ) show enhanced selectivity for receptors like 5-HT4, critical for cognitive disorders . The hydroxyphenyl derivative in exhibits antioxidant activity, absent in alkyl-substituted analogues, highlighting the role of phenolic groups in radical scavenging .

Physicochemical and Pharmacokinetic Considerations

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t½, h)
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide 1.2 0.8 (PBS) >6
1-Methyl-5-oxopyrrolidine-3-carboxylic acid -0.5 12.5 (Water) <2
1-(3-Methoxyphenyl)-5-oxo-N-thiadiazolyl carboxamide 2.8 0.1 (PBS) >8
  • Stability : Carboxamides (target compound, ) show superior metabolic stability over esters () and carboxylic acids (), which are prone to hydrolysis or conjugation .

Biological Activity

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound suggests it may interact with various biological targets. Its pyrrolidine core is known for versatility in drug design, often contributing to the pharmacological profile of derivatives.

The mechanism of action involves interaction with specific molecular targets, potentially acting as an agonist or antagonist at certain receptors. This modulation can influence downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit promising antimicrobial activity against multidrug-resistant pathogens. For example, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) analysis reveals that modifications can enhance antimicrobial potency, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1aS. aureus>128 µg/mL
1bE. faecalis64 µg/mL
2bA. baumannii128 µg/mL

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit anticancer properties. For instance, compounds with specific substitutions showed significant cytotoxic effects on A549 lung cancer cells, with viability reductions ranging from 16.5% to over 60% compared to untreated controls .

Table 2: Cytotoxic Effects on A549 Cells

CompoundViability (%)Statistical Significance (p-value)
Control100-
1b21.2<0.001
Ester 2b38.3<0.001

Case Studies

A notable study explored the antimicrobial properties of various pyrrolidine derivatives against a range of pathogens, including resistant strains. The findings highlighted the potential for these compounds to serve as scaffolds for developing new antimicrobial agents . Additionally, anticancer evaluations in A549 cell lines indicated that specific modifications could significantly enhance cytotoxicity, suggesting avenues for further research into therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide, and how can intermediates be characterized?

A multi-step synthesis approach is typical for pyrrolidinone derivatives. For example, analogous compounds are synthesized via condensation reactions followed by functional group modifications (e.g., esterification, hydrazide formation) . Key steps include:

Condensation : Reacting amino-phenol derivatives with dicarboxylic acids (e.g., itaconic acid) under reflux to form the pyrrolidinone core.

Purification : Acid-base workup (e.g., dissolving in NaOH, acidifying to isolate crystals).

Functionalization : Esterification using methanol/H₂SO₄ or hydrazide formation with hydrazine monohydrate .
Characterization :

  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positions.
  • FT-IR : Validates carbonyl (C=O) and amide (N-H) groups.
  • Elemental analysis : Ensures purity and stoichiometry .

Q. What pharmacological properties are associated with pyrrolidinone derivatives, and how can these guide biological testing for this compound?

Pyrrolidinones exhibit diverse bioactivities, including antimicrobial, anticancer, and neuroprotective effects. For example:

  • Anticancer : Derivatives targeting microtubules (e.g., colchicine-binding analogs) .
  • Antioxidant/Antiviral : Hydrazide-isatin derivatives show dual activity .
    Testing Recommendations :
  • In vitro assays : Cytotoxicity (MTT assay), ROS scavenging, enzyme inhibition (e.g., acetylcholinesterase).
  • Structure-activity relationship (SAR) : Modify the methoxypropyl chain or carboxamide group to enhance selectivity .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?

Statistical methods like Design of Experiments (DoE) reduce trial-and-error inefficiencies:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response variables : Yield, purity, diastereoselectivity.
    Case Study : Diastereoselective synthesis of methyl 3-aryl-pyrrolidinones achieved 85% yield by optimizing neutralization of glutamate hydrochlorides .
    Computational Support : ICReDD’s reaction path search tools predict optimal conditions using quantum chemical calculations, narrowing experimental variables by 60% .

Q. How can researchers resolve contradictions in spectroscopic data for pyrrolidinone derivatives?

Common discrepancies arise in:

  • Regiochemistry : Ambiguous NMR signals for methoxypropyl vs. carboxamide groups.
  • Crystallinity : Poorly resolved X-ray data due to flexible side chains.
    Strategies :
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration (e.g., methyl 3-aryl derivatives ).
  • Cross-validation : Compare experimental FT-IR spectra with computational (DFT) predictions .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

In silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions.
  • Molecular Docking : Screen against targets like β-amyloid (Alzheimer’s) or EGFR (cancer) using AutoDock Vina.
    Case Study : Pyrrolidinone analogs showed high blood-brain barrier permeability in MD simulations due to low polar surface area (<90 Ų) .

Q. How can structural modifications improve the metabolic stability of this compound?

Modification Strategies :

  • Bioisosteres : Replace the methoxy group with trifluoromethyl to reduce oxidative metabolism.
  • Prodrugs : Convert the carboxamide to a methyl ester for enhanced absorption.
    Validation :
  • Microsomal stability assays : Compare half-life (t₁/₂) in human liver microsomes.
  • Metabolite ID : LC-MS/MS identifies oxidation hotspots (e.g., methoxypropyl chain) .

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